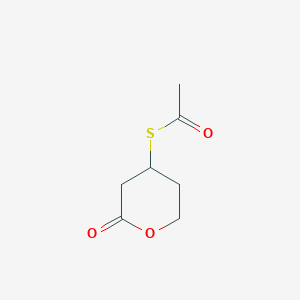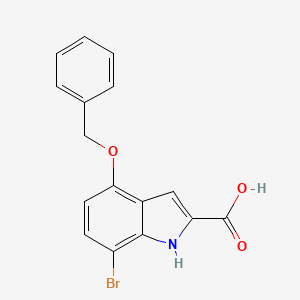![molecular formula C13H15N3O4 B13515091 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile approach for the synthesis of various derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxamide derivatives: These compounds share a similar scaffold and have been studied for their anti-tuberculosis activity.
Imidazole-containing compounds: These compounds also possess a fused bicyclic heterocycle and are known for their wide range of biological activities.
Uniqueness
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications in medicinal chemistry and drug discovery .
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-8-4-5-16-7-9(11(17)18)15-10(16)6-8/h4-7H,1-3H3,(H,14,19)(H,17,18) |
InChIキー |
JFLCEVDEXZPFAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=CN2C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)




![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)




